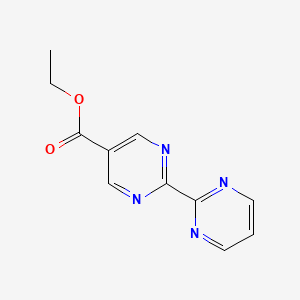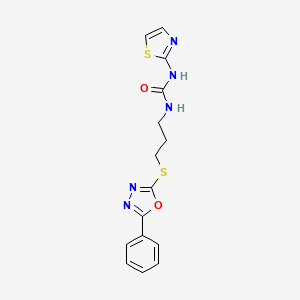
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of urea-thiourea derivative that has shown promising results in several studies.
Scientific Research Applications
Biologically Active Compounds Synthesis
Compounds containing the 1,2,4-oxadiazole ring along with urea or thiourea moieties have been synthesized and characterized for their diverse biological activities. These activities include anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial effects. Efficient methods for synthesizing these compounds involve reactions of amidoximes and acyl halides under microwave irradiation, leading to the rapid formation of 1,2,4-oxadiazoles. These synthesized compounds are further explored for their potential applications in medicinal chemistry and agriculture due to their promising biological properties (Arıkan Ölmez & Waseer, 2020).
Novel Synthesis Methods
New methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation have been developed. These methods offer advantages in terms of reaction time compared to conventional heating, resulting in satisfactory yields of the desired products. Such derivatives have been reported, characterized by their structural analysis, and explored for various applications in chemical research (Li & Chen, 2008).
Versatile Condensing Agents
Compounds featuring the 1,3,4-oxadiazole-2(3H)-thione structure serve as versatile condensing agents in the synthesis of a wide range of chemical entities, including amides, esters, thiols, ureas, carbonates, polyamides, and polyureas. These agents facilitate the direct and one-pot preparation of these entities under mild conditions, demonstrating the utility of oxadiazole derivatives in complex synthetic procedures (Saegusa, Watanabe, & Nakamura, 1989).
Anticancer Potential
Derivatives of 1,3,4-thiadiazol-2-yl)urea have shown potent activity against chronic myeloid leukemia (CML) cell lines. Structure-activity relationship (SAR) analyses led to the identification of compounds with significant anticancer effects, highlighting the therapeutic potential of these derivatives in cancer treatment through the modulation of specific cellular pathways, such as the PI3K/AKT signaling pathway (Li et al., 2019).
Fungitoxicity and Multicomponent Synthesis
The synthesis of 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles demonstrates their fungitoxic properties, offering new avenues for developing antifungal agents. Moreover, innovative multicomponent reactions have facilitated the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles, showcasing the chemical versatility and potential applications of these heterocyclic systems in agriculture and pharmaceuticals (Singh et al., 2001; Brockmeyer et al., 2014).
properties
IUPAC Name |
1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDRUQGOFZSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)
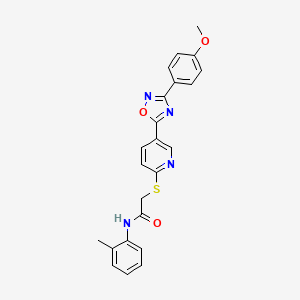

![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)
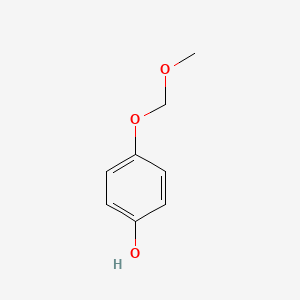
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)
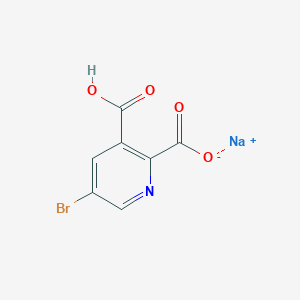
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)
